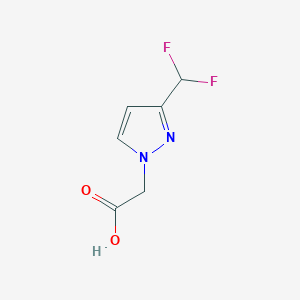
2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid
Descripción general
Descripción
2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid, also known as DFPAA, is an important organic compound used in various scientific research and laboratory experiments. It is a colorless solid that is slightly soluble in water and has a melting point of 129.2°C. DFPAA is highly reactive and can be used as a building block for a variety of other molecules.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- A study by Wen et al. (2005) focused on the synthesis and structural characterization of dimeric bis[dicarboxylatotetraorganodistannoxanes], which involved reactions with bis(pyrazol-1-yl)acetic acid. These organotin derivatives displayed certain cytotoxicities for Hela cells in vitro (Wen et al., 2005).
Metal Ion Binding Sites
- Research by Boa et al. (2005) described the addition of (Pyrazol-1-yl)acetyl groups to a Phe−Gly dipeptide, which afforded ATCUN-like copper(II) binding sites. This study contributes to the understanding of metal ion interactions in biological systems (Boa et al., 2005).
Catalytic Applications
- A 2014 study by Xie et al. investigated the use of 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid in the catalytic ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes. This research demonstrates the potential of pyrazole derivatives in catalysis (Xie et al., 2014).
Antimicrobial Activity
- Kumar et al. (2012) synthesized a series of pyrazoline derivatives and assessed their antimicrobial activity. This study highlights the potential of pyrazole-based compounds in the development of new antimicrobial agents (Kumar et al., 2012).
Corrosion Inhibition
- Research by Lgaz et al. (2018) explored the use of pyrazoline derivatives as corrosion inhibitors for mild steel in acidic media. This study provides insights into the application of these compounds in industrial settings (Lgaz et al., 2018).
Crystal Engineering
- Radi et al. (2017) conducted crystal engineering studies using pyrazole-carboxylic acid ligands. This research contributes to the field of crystallography and materials science (Radi et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of 2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid is the enzyme succinate dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the mitochondrial electron transport chain, playing a crucial role in energy production within cells .
Mode of Action
2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid acts by inhibiting the activity of SDH . The compound binds to the enzyme, preventing it from catalyzing the oxidation of succinate to fumarate. This inhibition disrupts the normal flow of electrons through the electron transport chain, affecting the production of ATP, the main energy currency of the cell .
Biochemical Pathways
The inhibition of SDH by 2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid affects two major biochemical pathways: the citric acid cycle and the electron transport chain . In the citric acid cycle, the conversion of succinate to fumarate is blocked, disrupting the cycle and reducing the production of NADH and FADH2. These molecules are electron carriers that feed into the electron transport chain, so their reduced production leads to a decrease in ATP synthesis .
Result of Action
The inhibition of SDH by 2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid leads to a disruption in energy production within the cell. This can result in cell death, particularly in cells with high energy demands or cells that are rapidly dividing . Therefore, this compound has potential applications as a fungicide .
Propiedades
IUPAC Name |
2-[3-(difluoromethyl)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2/c7-6(8)4-1-2-10(9-4)3-5(11)12/h1-2,6H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQWBOAZSRCZGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid | |
CAS RN |
1489145-82-5 | |
| Record name | 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



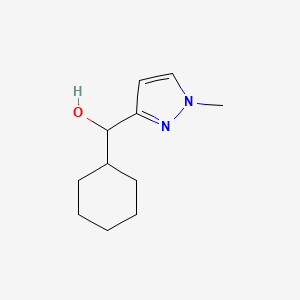
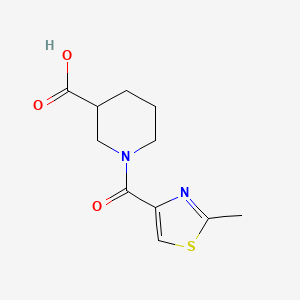
![3-Methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine](/img/structure/B1425739.png)
![1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine](/img/structure/B1425740.png)
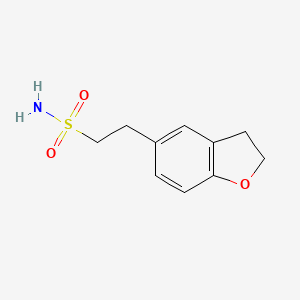
![methyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1425744.png)
![2-methyl-3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1425745.png)
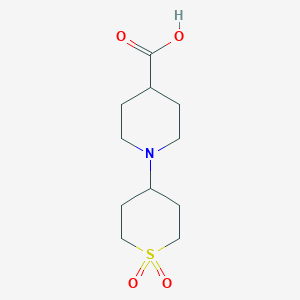
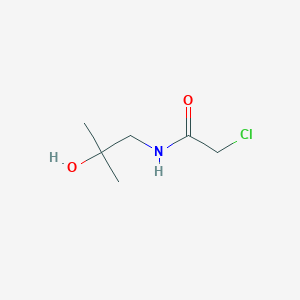

![[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1425754.png)

![2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid](/img/structure/B1425757.png)
![1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1425758.png)